5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Catalog No.
S523333
CAS No.
145915-60-2
M.F
C20H13F2N3O2
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H...

CAS Number

145915-60-2

Product Name

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

4,5-dianilinophthalimide, CGP 52411, CGP 53353, CGP 54211, CGP-52411, CGP53353, DAPH1

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

Description

The exact mass of the compound 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is 365.0976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of phthalimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase C (PKC) Inhibition

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as CGP 53353 or DAPH1, is a small molecule inhibitor of Protein Kinase C (PKC), specifically the PKCβ isoform. Studies have shown that CGP 53353 selectively inhibits PKCβII with an IC50 (half maximal inhibitory concentration) value of 0.41 μM, while having a lower affinity for PKCβI (IC50 = 3.8 μM) []. This suggests potential for targeting specific PKC isoforms in biological processes.

Prion Diseases

Research has investigated the application of CGP 53353 in prion diseases. Prion diseases are a class of neurodegenerative disorders caused by the misfolding of prion proteins. CGP 53353 has been shown to inhibit the fibrillization of Sup35, a yeast prion protein, with an IC50 value of approximately 3.4 μM []. This suggests a potential role for CGP 53353 in disrupting prion protein aggregation, a key event in prion pathogenesis.

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core and two fluorophenyl amino substituents. The molecular formula is C16_{16}H12_{12}F2_2N2_2O2_2, and it possesses a molecular weight of approximately 306.28 g/mol. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Research suggests 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione may act as an inhibitor for protein kinases, specifically PKCβII and EGFR []. Protein kinases are enzymes that play a crucial role in cellular signaling pathways. Inhibiting specific kinases can be a potential therapeutic strategy in diseases related to uncontrolled cell growth. However, the detailed mechanism of action by which this compound inhibits these kinases remains under investigation [].

Typical of amines and isoindole derivatives. Notably, it can participate in:

  • Electrophilic Aromatic Substitution: The fluorophenyl groups can be substituted under suitable conditions.
  • Nucleophilic Reactions: The amino groups can react with electrophiles to form new compounds.
  • Condensation Reactions: The compound can be synthesized via condensation methods, such as the Claisen-Schmidt reaction, involving aldehydes and ketones.

Research indicates that 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione exhibits significant biological activities, including:

  • Anticancer Properties: Preliminary studies suggest it may inhibit certain cancer cell lines.
  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Effects: It may reduce inflammation markers in biological assays.

The synthesis of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Starting Materials: Utilize 4-fluoroaniline and isoindole derivatives as primary reactants.
  • Refluxing Conditions: Combine the reactants in an appropriate solvent (e.g., ethanol) and heat under reflux to facilitate the reaction.
  • Purification: After the reaction is complete, the product can be purified through recrystallization or chromatography.

For example, one method reported involves a condensation reaction between 4-fluoroaniline and an isoindole derivative under acidic conditions to yield the desired compound .

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer therapies.
  • Chemical Probes: For studying biological pathways and mechanisms involving isoindole derivatives.
  • Material Science: Due to its unique structural properties, it may be explored for use in organic electronics or sensors.

Interaction studies of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest:

  • Binding Affinity: The compound may exhibit high binding affinity to specific protein targets involved in cell proliferation.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against resistant cancer cell lines.

Several compounds share structural features with 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. Here are some notable examples:

Compound NameStructureUnique Features
4-AminophthalimideStructureExhibits strong fluorescence properties; used in imaging applications.
3-(4-Amino-1-oxoisoindol-2-yl)piperidine-2,6-dioneStructureKnown for its potent anticancer activity; different piperidine substitution increases solubility.
2-(2-Fluoroanilino)-1H-isoindole-1,3(2H)-dioneStructureContains a fluorinated aniline moiety; shows enhanced biological activity due to fluorine substitution.

Uniqueness

The uniqueness of 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione lies in its dual fluorophenyl amino groups and isoindole framework, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with biological targets could lead to novel therapeutic applications that are not achievable with similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

365.09758299 g/mol

Monoisotopic Mass

365.09758299 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

CGP53353

Dates

Modify: 2023-08-15
1: Liu Y, Jin J, Qiao S, Lei S, Liao S, Ge ZD, Li H, Wong GT, Irwin MG, Xia Z. Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling. Clin Sci (Lond). 2015 Aug;129(4):331-44. doi: 10.1042/CS20140789. PubMed PMID: 25849791.
2: Zhu M, Chen J, Wen M, Sun Z, Sun X, Wang J, Miao C. Propofol protects against angiotensin II-induced mouse hippocampal HT22 cells apoptosis via inhibition of p66Shc mitochondrial translocation. Neuromolecular Med. 2014 Dec;16(4):772-81. doi: 10.1007/s12017-014-8326-6. PubMed PMID: 25151272.

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